molecular formula C15H17ClN2O2S B13087563 Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate

Cat. No.: B13087563
M. Wt: 324.8 g/mol
InChI Key: VYFLIHQSENEHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-chlorophenethylamine with thiazole derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenethyl group may enhance the compound’s binding affinity to certain targets, while the ethyl acetate moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: Another thiazole derivative with similar structural features but different functional groups.

    2-(2-aminothiazol-5-yl)acetate: Lacks the chlorophenethyl group, leading to different chemical and biological properties.

    4-chlorophenethylamine: Shares the chlorophenethyl moiety but lacks the thiazole ring.

Uniqueness

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is unique due to its combination of a thiazole ring, chlorophenethyl group, and ethyl acetate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

ethyl 2-[2-[2-(4-chlorophenyl)ethylamino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C15H17ClN2O2S/c1-2-20-14(19)9-13-10-18-15(21-13)17-8-7-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,18)

InChI Key

VYFLIHQSENEHIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.